

addressing solubility issues of 5-(difluoromethyl)pyrazine-2-carboxylic acid

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Compound of Interest

Compound Name: 5-(Difluoromethyl)pyrazine-2-carboxylic acid

Cat. No.: B1398858

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An Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for **5-(difluoromethyl)pyrazine-2-carboxylic acid**. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As Senior Application Scientists, we understand that compound solubility is a critical parameter that can make or break an experimental timeline. This document provides in-depth, practical solutions and the scientific rationale behind them to help you move your research forward.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental properties of 5-(difluoromethyl)pyrazine-2-carboxylic acid that govern its solubility?

Answer: Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. **5-(difluoromethyl)pyrazine-2-carboxylic acid** (PubChem CID:

138568605) possesses a unique combination of functional groups that create a challenging solubility profile.

The molecule has a pyrazine ring, which is aromatic and relatively nonpolar. The difluoromethyl (-CHF₂) group is highly fluorinated and lipophilic, further decreasing its affinity for aqueous media. Critically, it also has a carboxylic acid (-COOH) group, which is a weak acid. This acidic group is the key to manipulating the compound's solubility.

The interplay between the lipophilic pyrazine core and the ionizable carboxylic acid group means that the compound's solubility is highly dependent on the pH of the solution. In its neutral, protonated state (at low pH), the molecule is less polar and thus less soluble in water. As the pH increases, the carboxylic acid deprotonates to form a negatively charged carboxylate salt, which is significantly more polar and, therefore, more soluble in aqueous solutions.

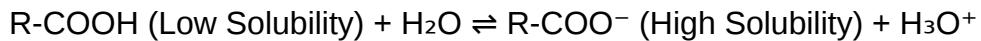
A summary of its key predicted physicochemical properties is presented below.

| Property | Predicted Value | Implication for Solubility |
|------------------|-----------------|--|
| pKa | ~2.5 - 3.5 | The carboxylic acid will be protonated (neutral) in acidic conditions (pH < 2) and deprotonated (charged) in neutral to basic conditions (pH > 4). This is the primary handle for pH-based solubility enhancement. |
| cLogP | ~1.5 - 2.0 | This positive value indicates a degree of lipophilicity, suggesting that the neutral form will have poor aqueous solubility but good solubility in organic solvents. |
| Molecular Weight | 174.09 g/mol | A relatively low molecular weight, which is generally favorable for solubility. |

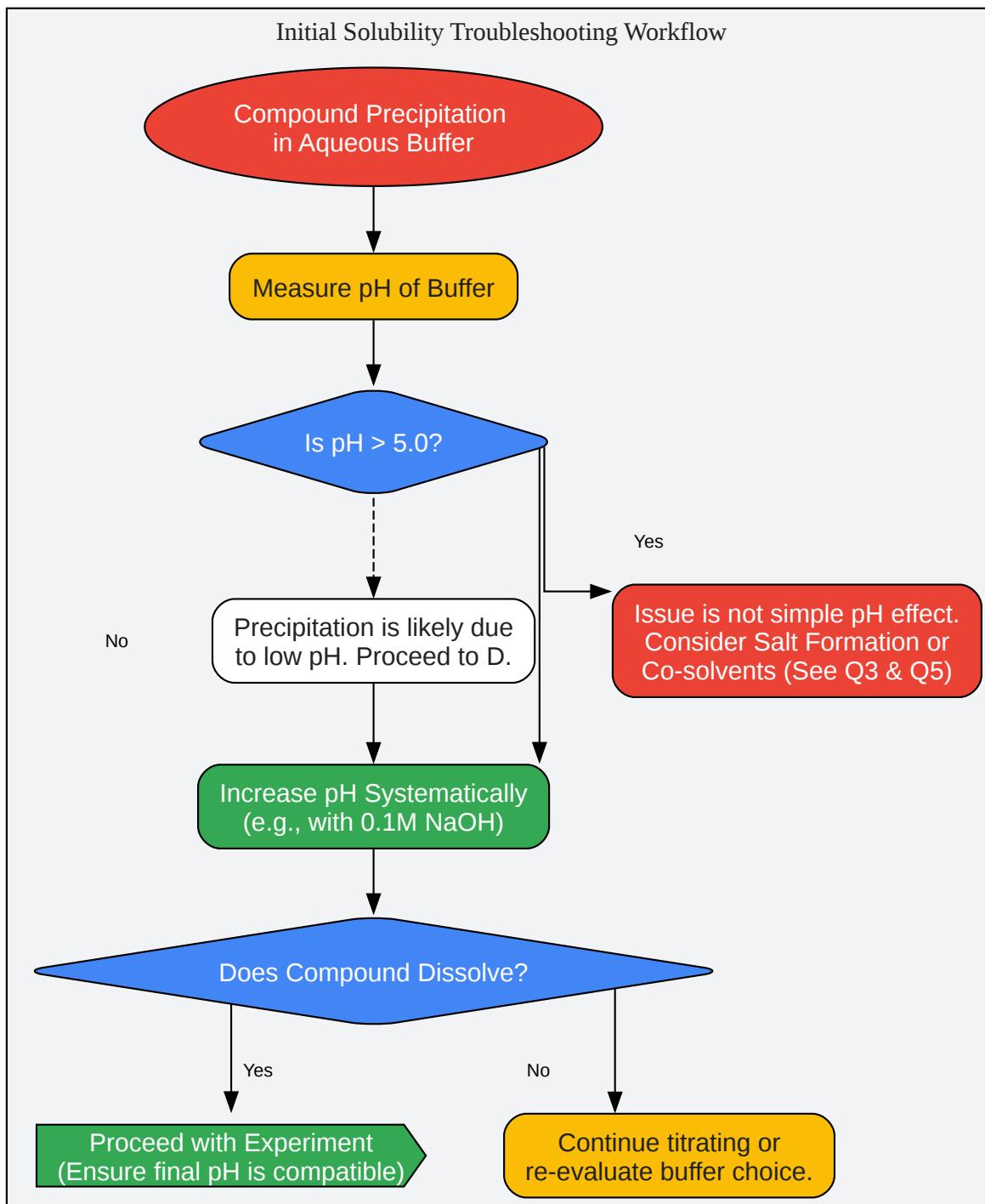
Q2: My compound is precipitating out of my aqueous assay buffer at neutral pH. What is the first and most critical step to address this?

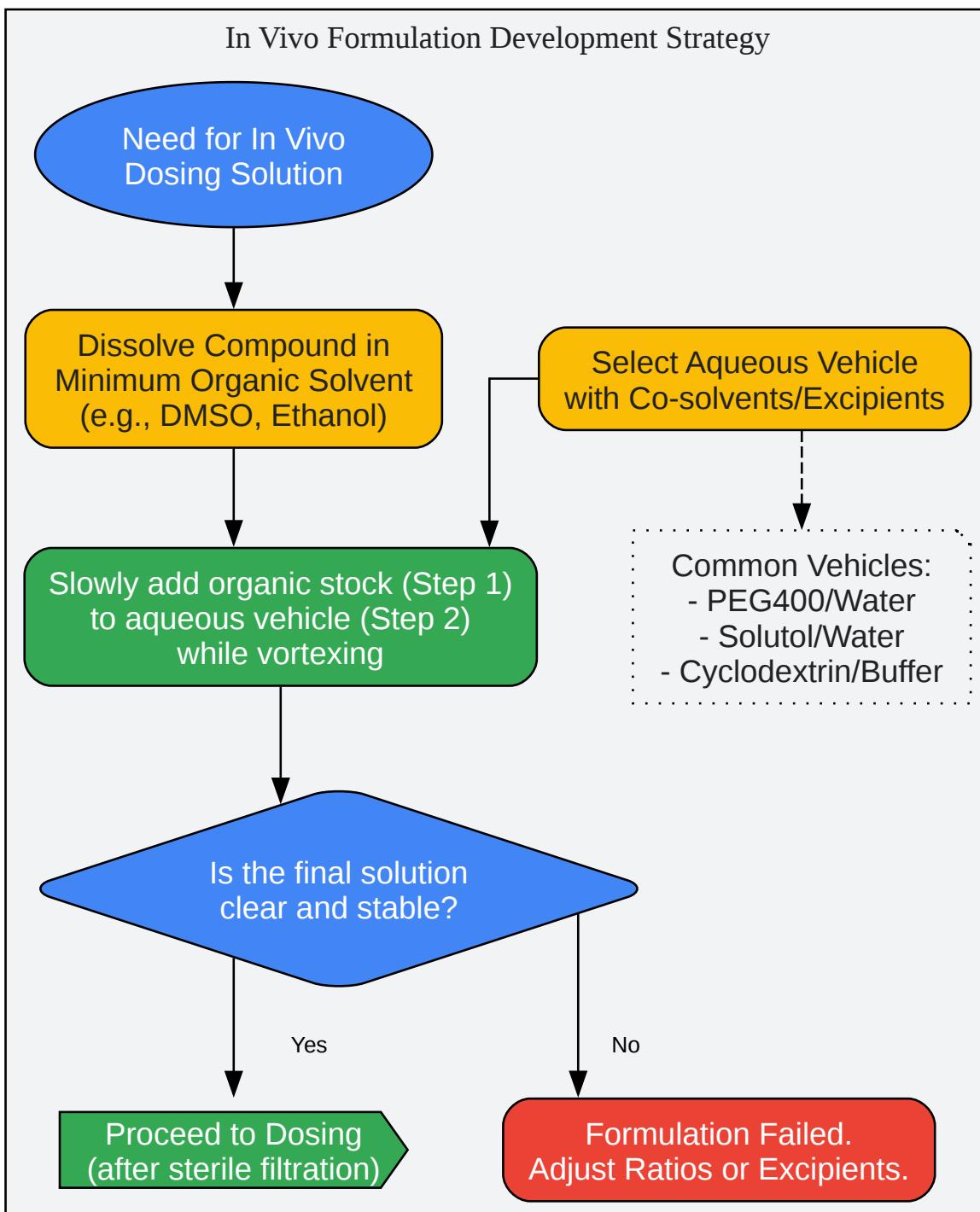
Answer: This is the most common issue encountered with this class of compounds. The immediate and most effective strategy is pH adjustment. Given the compound's acidic pKa, its aqueous solubility will dramatically increase as the pH rises above 4.

The Underlying Mechanism: At a pH well above the pKa, the equilibrium shown below shifts strongly to the right, favoring the formation of the highly polar and water-soluble carboxylate anion.



The following workflow provides a systematic approach to diagnosing and solving this issue.



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